molecular formula C11H15BrN2O B1407061 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine CAS No. 1514090-79-9

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine

Cat. No. B1407061
M. Wt: 271.15 g/mol
InChI Key: NGDYPQVJTMRFLA-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (5-Br-3-Me-N-Oxa-Pyr) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound, which makes it a useful tool for chemical synthesis and other laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • Efficient Synthesis and Biological Activities : A study by Ahmad et al. (2017) focused on synthesizing novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives, including 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, showed potential as chiral dopants for liquid crystals and displayed moderate biological activities such as anti-thrombolytic and biofilm inhibition properties.

X-ray Crystallography Analysis

  • Regioselectivity and Crystallography : Doulah et al. (2014) performed a regioselective displacement reaction of ammonia with related pyridine compounds, studied by X-ray crystallography. This study contributed to understanding the structural properties of such pyridine derivatives (Doulah et al., 2014).

Catalysis and Selective Amination

  • Selective Amination Catalyzed by Palladium Complex : Ji et al. (2003) discussed the amination of similar pyridine compounds catalyzed by a palladium-Xantphos complex, achieving high yield and chemoselectivity (Ji et al., 2003).

Experimental and Theoretical Approach

  • Experimental and Theoretical Studies on Palladium(II) Complexes : Nyamato et al. (2015) synthesized and analyzed (imino)pyridine palladium(II) complexes, including similar pyridine derivatives. Their work provided insights into the application of these compounds as catalysts in chemical reactions (Nyamato et al., 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : The synthesis of various pyridine derivatives, including the 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, and their antimicrobial activities were explored by Bayrak et al. (2009). They demonstrated the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).

New Routes and Derivatives Synthesis

  • Development of Novel Pyrimidin Derivatives : Rahimizadeh et al. (2007) discussed the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from related pyrimidine compounds, showcasing the versatility of these derivatives in chemical synthesis (Rahimizadeh et al., 2007).

properties

IUPAC Name

5-bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-6-9(12)7-13-11(8)14-10-2-4-15-5-3-10/h6-7,10H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDYPQVJTMRFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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